![molecular formula C25H21NO2Sn B14583943 4-{[(Triphenylstannyl)oxy]carbonyl}aniline CAS No. 61057-42-9](/img/structure/B14583943.png)
4-{[(Triphenylstannyl)oxy]carbonyl}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(Triphenylstannyl)oxy]carbonyl}aniline is an organotin compound characterized by the presence of a triphenylstannyl group attached to a carbonyl group, which is further connected to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Triphenylstannyl)oxy]carbonyl}aniline typically involves the reaction of triphenyltin hydroxide with 4-isocyanatobenzoic acid. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
4-{[(Triphenylstannyl)oxy]carbonyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylstannyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in dry ether.
Substitution: Halides or alkoxides in the presence of a suitable catalyst or under reflux conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups replacing the triphenylstannyl group.
科学的研究の応用
4-{[(Triphenylstannyl)oxy]carbonyl}aniline has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-{[(Triphenylstannyl)oxy]carbonyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to the modulation of their activity. The triphenylstannyl group can also facilitate the delivery of the compound to specific cellular compartments, enhancing its efficacy.
類似化合物との比較
Similar Compounds
Triphenyltin hydroxide: A precursor used in the synthesis of 4-{[(Triphenylstannyl)oxy]carbonyl}aniline.
4-Isocyanatobenzoic acid: Another precursor involved in the synthesis.
Triphenyltin chloride: A related organotin compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both the triphenylstannyl and aniline moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse scientific fields make it a valuable compound for research and industrial applications.
特性
CAS番号 |
61057-42-9 |
|---|---|
分子式 |
C25H21NO2Sn |
分子量 |
486.1 g/mol |
IUPAC名 |
triphenylstannyl 4-aminobenzoate |
InChI |
InChI=1S/C7H7NO2.3C6H5.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-2-4-6-5-3-1;/h1-4H,8H2,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
InChIキー |
YZGHXKOJIGSJDV-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


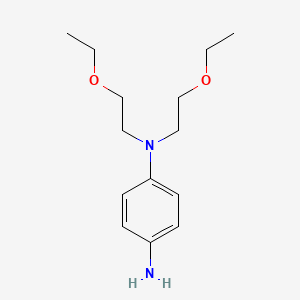
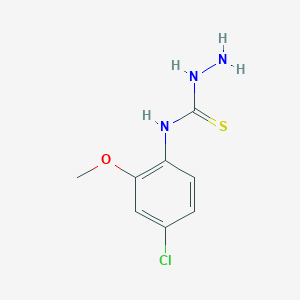

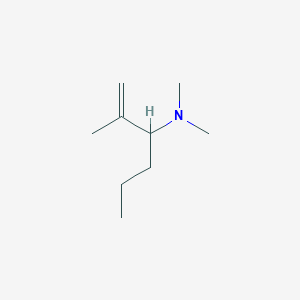
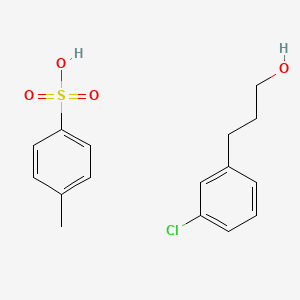
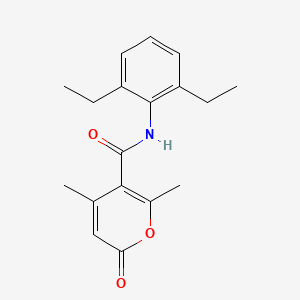
![5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14583930.png)
![1,2,4,5-Tetramethylidenespiro[2.2]pentane](/img/structure/B14583936.png)

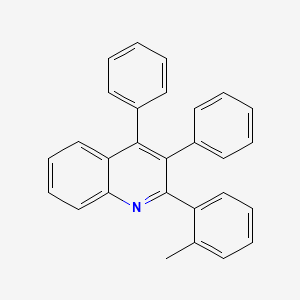
![4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14583947.png)
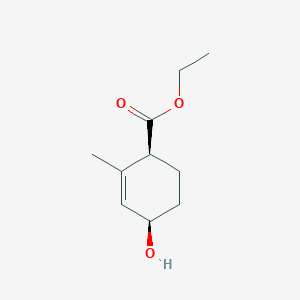
![2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14583952.png)

